molecular formula C20H26O5 B101929 Gibberellin A(24) CAS No. 19427-32-8

Gibberellin A(24)

Cat. No. B101929
CAS RN: 19427-32-8
M. Wt: 362.4 g/mol
InChI Key: QQRSSHFHXYSOMF-CXXOJBQZSA-N
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Description

Gibberellin A(24) Description

Gibberellins (GAs) are a group of diterpenoid carboxylic acids that play a crucial role as endogenous plant growth hormones. They are involved in promoting organ expansion and various developmental changes in higher plants. GAs are also produced by certain fungi and bacteria, although their functions in these organisms are not as well understood . The biosynthesis of GAs involves terpene cyclases, cytochrome P450 mono-oxygenases, and 2-oxoglutarate-dependent dioxygenases, which are localized in plastids, the endomembrane system, and the cytosol, respectively . The concentration of biologically active GAs is tightly regulated and influenced by developmental and environmental cues .

Synthesis Analysis

The synthesis of gibberellins, including Gibberellin A(24), involves complex pathways starting from the ent-gibberellane ring structure. There are two main types of GAs based on their carbon atoms: C20-GAs and C19-GAs, which differ by the presence or absence of the twentieth carbon atom . The synthesis of GAs has been extensively studied, with pathways to rare native compounds starting from gibberellic acid (GA3) being of particular interest . The synthesis of GA95, a gibberellin closely related to GA24, from GA3 has been reported, providing insights into the possible biosynthetic pathways of GAs .

Molecular Structure Analysis

Gibberellins, including Gibberellin A(24), share the basic ent-gibberellane ring structure. This structure is characterized by a diterpenoid skeleton with varying degrees of oxidation and different functional groups that define the specific GA . The molecular structure of GAs is critical for their biological activity, and even minor changes can significantly affect their function as plant growth regulators .

Chemical Reactions Analysis

Gibberellins undergo various chemical reactions that are essential for their biological activity. These include oxidation, reduction, and conjugation reactions that modify the gibberellin molecule to either activate it, deactivate it, or prepare it for transport within the plant . For example, the synthesis of nitrogen-containing gibberellin conjugates has been reported, which involves linking an amino acid to the gibberellin molecule through an amide-like bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of gibberellins are determined by their molecular structure. GAs are generally soluble in organic solvents and exhibit different degrees of stability depending on their structure and environmental conditions . The bioactive forms of GAs are regulated by their synthesis and metabolism, which are subject to control by various factors, including light, temperature, and other hormones .

Scientific Research Applications

Role in Plant Growth and Development

Gibberellins, including Gibberellin A(24), are key phytohormones that regulate a wide range of growth and developmental processes in plants. They are essential for functions like seed germination, stem and leaf expansion, flowering, and fruit development. For instance, Gibberellin A(24) binds to the gibberellin receptor GID1, which is crucial for the GA signaling pathway in plants. This interaction promotes the degradation of DELLA proteins, leading to the regulation of gene expression and various growth responses (Murase et al., 2008); (Ueguchi-Tanaka et al., 2005).

Impact on Agricultural Practices

Gibberellins have been extensively used in agriculture to enhance plant growth and yields. Their manipulation, either genetically or through external application, can optimize plant height, seed production, and overall agricultural productivity. This understanding has been pivotal in breeding programs, especially in developing semi-dwarf, high-yielding crop varieties (Gao & Chu, 2020).

Molecular and Cellular Mechanisms

Studies have detailed the molecular structure and function of Gibberellin A(24) in plant cells. For example, the crystal structure analysis of the GA-GID1-DELLA complex has provided insights into how gibberellins are perceived at the molecular level (Shimada et al., 2008). Furthermore, research on GA signaling pathways has revealed how gibberellins influence the transcription of genes related to growth and development (Sun & Gubler, 2004).

Application in Genetic Engineering

Gibberellin A(24) also plays a role in the field of genetic engineering. By modifying the GA metabolic pathways, researchers have been able to create dwarf phenotypes in plants, which is significant for developing certain crop varieties and ornamental plants (Dijkstra et al., 2008).

Safety And Hazards

Gibberellin A(24) should be handled with care to avoid dust formation and inhalation. It is advised to use personal protective equipment and ensure adequate ventilation during handling. In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

Future Directions

Recent advances suggest that species-specific gibberellin modifications were acquired during flowering plant evolution . Future research may focus on understanding the role of gibberellin in root development and how this hormone functions as a developmental timer .

properties

IUPAC Name

(2S,3R,4R,8R,9R)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-10-8-19-9-11(10)4-5-12(19)20(17(25)26)7-3-6-18(2,16(23)24)14(20)13(19)15(21)22/h11-14H,1,3-9H2,2H3,(H,21,22)(H,23,24)(H,25,26)/t11?,12-,13-,14-,18-,19?,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUJCIPAKFLTCI-BCYHSWAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C34[C@H]2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gibberellin A(24)

CAS RN

19427-32-8
Record name Gibberellin A(24)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019427328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
16
Citations
DJYD Bon, LN Mander, P Lan - The Journal of Organic Chemistry, 2018 - ACS Publications
Gibberellins (GAs) are essential phytohormones involved in numerous aspects of plant growth and development. Notably, the biochemistry and genetics of GA biosynthesis, which is …
Number of citations: 11 pubs.acs.org
JF Grove - Quarterly Reviews, Chemical Society, 1961 - pubs.rsc.org
THE discovery of the gibberellins originated from an investigation of a soil-borne disease of rice caused by the fungus Gibberella fujikuroi. Infected plants eventually wilt and die, but at …
Number of citations: 67 pubs.rsc.org
DM Harrison, J MacMillan - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
The isolation is described of two new gibberellins from Gibberella fujikuroi—gibberellin A24(IIa), the first fungal gibberellin with an aldehydic function, and gibberellin A25(IIIa), the …
Number of citations: 21 pubs.rsc.org
M Nakayama, H Yamane, N Murofushi… - Journal of Plant Growth …, 1991 - Springer
[ 2 H 2 ]Gibberellin A 24 (GA 24 ) and [ 2 H 4 ]-GA 9 were applied to the apices of normal-type cucumber (Cucumis sativus L. cv. Yomaki) seedlings treated with uniconazole, an inhibitor …
Number of citations: 57 link.springer.com
GV Hoad - Planta, 1969 - Springer
… Gibberellin A 24 was highly active in the oat mesocotyl, oat 1st leaf and cucumber hypocotyl assays. Gibberellin A 25 was consistently less active than gibberellin A 24 and was anactive …
Number of citations: 13 link.springer.com
N Shimada, Y Suzuki, M Nakajima… - Bioscience …, 1999 - jstage.jst.go.jp
… -gibberellin A 24/19 single-chain Fv gene was constructed from γ and κ genes cloned from a hybridoma cell line producing monoclonal antibody against gibberellin A 24… gibberellin A 24 …
Number of citations: 44 www.jstage.jst.go.jp
P Hedden, J MacMillan, BO Phinney - Journal of the Chemical Society …, 1974 - pubs.rsc.org
Gibberellin A14-aldehyde (4) has been synthesised from 3β,7β-dihydroxykaurenolide (10). In cultures of Gibberella fujikuroi, mutant Bl-41a, it is shown to be formed from gibberellin A12…
Number of citations: 37 pubs.rsc.org
A Preiss, G Adam, D Šaman… - Magnetic resonance in …, 1987 - Wiley Online Library
The complete analysis of the 1 H NMR spectra of the phytohormone gibberellin A 3 and its 3,13‐diacetyl derivative has been performed. ASIS and 2D J‐resolved spectroscopy were …
JR Bearder, J MacMillan - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
Several new metabolites from the culture filtrates of Gibberella fujikuroi, strain TP70, are described. These include gibberellin A16(4), hitherto known only as the methyl ester, an …
Number of citations: 27 pubs.rsc.org
B Miras-Moreno, G Corrado, L Zhang… - International Journal of …, 2020 - mdpi.com
… Regarding the phytohormone profile, red lettuce presented a marked increase of auxins, cytokinins, and the gibberellin A 24 . In contrast, the opposite trend was observed for ‘Green …
Number of citations: 19 www.mdpi.com

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